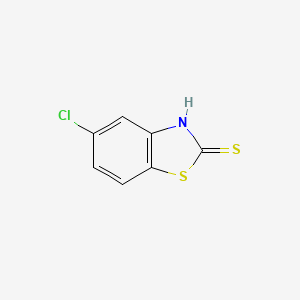

5-Cloro-2-mercaptobenzotiazol

Descripción general

Descripción

5-Chloro-2-mercaptobenzothiazole(CMBZT) reacts with iodine in a molar ratio of 1:1 to form charge-transfer complex (CMBZT)I2.

Aplicaciones Científicas De Investigación

Imágenes de espectrometría de masas (MSI)

CMBT se ha utilizado como matriz para la espectrometría de masas de imágenes por desorción/ionización láser asistida por matriz (MALDI). Esta aplicación es particularmente valiosa en el análisis de muestras biológicas, como tejidos de riñón de ratón .

Procedimiento experimental: La matriz CMBT se aplica a las muestras de riñón utilizando un aparato de sublimación conectado a una bomba de vacío, alcanzando una presión de 0,05 Torr. Se prueban diferentes temperaturas y tiempos de sublimación para optimizar la aplicación de la matriz .

Resultados: Un espesor de matriz de 0,15 mg/cm² produjo imágenes de alta calidad. La matriz sublimada mostró una pérdida mínima después de aproximadamente 20 horas bajo un vacío de 7 Torr, lo que indica su estabilidad .

Análisis de fosfolípidos

En el campo de la lipidómica, CMBT se utiliza para analizar fosfolípidos específicos como fosfatidilcolina y fosfatidilglicerol en modo de iones positivos, y fosfatidilinositol en modo de iones negativos. Esto es crucial para comprender la composición de lípidos en varios procesos biológicos .

Estudios de resolución espacial

CMBT permite la exploración de varias resoluciones espaciales en MSI, como 50, 20 y 10 μm. Esto es esencial para la visualización detallada y la localización de moléculas dentro de las muestras de tejido .

Compatibilidad con la tinción secuencial

Después del análisis MALDI, las muestras tratadas con CMBT pueden someterse a tinción con hematoxilina y eosina (H&E). Este proceso secuencial permite la correlación de datos moleculares con técnicas histológicas tradicionales .

Formación de complejos de transferencia de carga

CMBT reacciona con yodo en una proporción molar de 1:1 para formar un complejo de transferencia de carga, (CMBT)I₂. Esta reacción es significativa en el estudio de las interacciones moleculares y los mecanismos de transferencia de carga .

Análisis de lipopolisacárido

CMBT se ha empleado en el análisis de lipopolisacárido mediante espectrometría de masas de tiempo de vuelo MALDI de iones negativos. Esta aplicación es importante para la identificación y caracterización de componentes bacterianos .

Síntesis de complejos de cloruro de plata (I)

En química de coordinación, CMBT se utiliza en la síntesis de nuevos complejos de cloruro de plata (I) con ligandos mixtos. Estos complejos tienen aplicaciones potenciales en catálisis y ciencia de materiales .

Estabilidad al vacío

Se ha evaluado la estabilidad del CMBT sublimado en un entorno de vacío, lo cual es crucial para su uso en técnicas de alto vacío como MSI .

Mecanismo De Acción

Mode of Action

The mode of action of CMBZT involves a reaction with iodine in a molar ratio of 1:1 to form a charge-transfer complex .

Biochemical Pathways

It has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry , suggesting it may have some influence on bacterial cell wall synthesis or integrity.

Result of Action

It has been used in the synthesis of a new mixed ligand silver(i) chloride complex , suggesting it may have potential applications in the development of new compounds.

Safety and Hazards

CMBZT is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for CMBZT are not mentioned in the search results, it has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBZT and tri (p -tolyl)phosphine , indicating potential future applications in the field of complex synthesis.

Análisis Bioquímico

Biochemical Properties

5-Chloro-2-mercaptobenzothiazole plays a crucial role in biochemical reactions, particularly as an inhibitor of several enzymes. It interacts with enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are typically inhibitory, affecting the activity of these enzymes and thereby influencing various biochemical pathways.

Cellular Effects

The effects of 5-Chloro-2-mercaptobenzothiazole on cells are diverse. It has been shown to exhibit cytotoxicity in various cell types, including cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules and transcription factors, leading to altered gene expression profiles and metabolic states.

Molecular Mechanism

At the molecular level, 5-Chloro-2-mercaptobenzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits thyroid peroxidase, which is crucial for thyroid hormone synthesis . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-mercaptobenzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its degradation products may also have biological effects . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-mercaptobenzothiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects are observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

5-Chloro-2-mercaptobenzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . These interactions can affect metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of 5-Chloro-2-mercaptobenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and its overall biological effects.

Subcellular Localization

5-Chloro-2-mercaptobenzothiazole exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects in targeted cellular regions.

Propiedades

IUPAC Name |

5-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYDKCVZNMNZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022224 | |

| Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-91-9 | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-mercaptobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9099U429R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

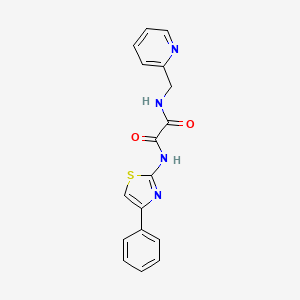

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(2-furanylmethyl)propanamide](/img/structure/B1224990.png)

![4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1224991.png)

![5-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B1224993.png)

![2-[2,5-Dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1224995.png)

![{5-[3-(2,4-Dichloro-benzyloxy)-benzylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid](/img/structure/B1224996.png)

![6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1224998.png)

acetic acid](/img/structure/B1225000.png)

![3-[(Dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1225001.png)

![2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine](/img/structure/B1225005.png)

![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B1225007.png)

![1-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1225010.png)

![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)